N-(2,4-dimethoxyphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(2,4-dimethoxyphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring substituted with a dimethoxyphenyl group and an ethylpiperazinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethoxyaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide: This compound shares structural similarities but differs in the acetamide group.
N-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
N-(2,4-dimethoxyphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical and biological properties. Its specific substitution pattern enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C18H27N7O2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H27N7O2/c1-4-24-7-9-25(10-8-24)12-16-21-17(19)23-18(22-16)20-14-6-5-13(26-2)11-15(14)27-3/h5-6,11H,4,7-10,12H2,1-3H3,(H3,19,20,21,22,23) |
InChI Key |
VOYVKAYVLYBMEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=C(C=C(C=C3)OC)OC)N |
Origin of Product |
United States |
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